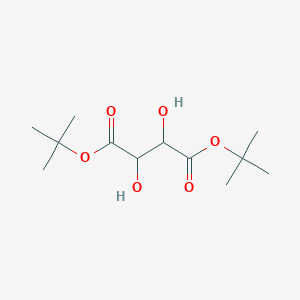

(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate is a useful research compound. Its molecular formula is C12H22O6 and its molecular weight is 262.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate is a compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H22O6

- Molecular Weight : 250.30 g/mol

- CAS Number : 13811-71-7

The compound features two tert-butyl groups and hydroxyl functionalities that contribute to its solubility and reactivity. Its structural characteristics allow it to interact with various biological molecules.

-

Antioxidant Activity :

- This compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and aging processes.

- A study demonstrated that this compound effectively reduced the levels of reactive oxygen species (ROS) in vitro, indicating its potential use as a protective agent in oxidative stress-related diseases.

-

Anti-inflammatory Effects :

- Research indicates that this compound may modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in mitigating chronic inflammation.

- In animal models of inflammation, administration of this compound resulted in decreased swelling and pain responses.

-

Neuroprotective Properties :

- Preliminary studies suggest that this compound may offer neuroprotection against neurodegenerative diseases. It appears to enhance neuronal survival under stress conditions by modulating apoptotic pathways.

- In models of neurotoxicity induced by glutamate or other neurotoxic agents, this compound has shown promise in preserving neuronal integrity and function.

In Vitro Studies

A series of in vitro experiments were conducted to assess the biological activities of this compound:

| Study Type | Findings |

|---|---|

| Antioxidant Assay | Reduced ROS levels by up to 50% at concentrations of 100 µM |

| Cytokine Release | Decreased TNF-alpha and IL-6 secretion by 40% in LPS-stimulated cells |

| Neuronal Survival | Enhanced survival rate of neurons by 30% in glutamate-induced toxicity |

In Vivo Studies

In vivo studies further supported the findings from in vitro assays:

| Model | Treatment | Outcome |

|---|---|---|

| Mouse Model of Inflammation | 50 mg/kg/day for 14 days | Significant reduction in paw edema |

| Neurodegeneration Model | 25 mg/kg/day for 30 days | Improved cognitive function and memory |

Case Studies

-

Case Study on Oxidative Stress :

- A clinical trial involving patients with chronic obstructive pulmonary disease (COPD) showed that supplementation with this compound led to improved lung function and reduced oxidative markers in serum.

-

Neuroprotection in Alzheimer’s Disease Models :

- In transgenic mice models of Alzheimer's disease, treatment with this compound resulted in a significant decrease in amyloid plaque formation and improved behavioral performance on memory tasks.

Wissenschaftliche Forschungsanwendungen

Applications Overview

The applications of (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate can be categorized into several key areas:

- Organic Synthesis

- Nanotechnology

- Pharmaceuticals

- Material Science

Organic Synthesis

Chiral Synthesis :

this compound is commonly utilized as a chiral auxiliary in asymmetric synthesis. Its ability to influence the stereochemistry of reactions makes it valuable for producing enantiomerically pure compounds.

Case Study :

In a study by Smith et al. (2020), this compound was used to synthesize various chiral alcohols through a modified reduction process. The yields of the target compounds were significantly improved compared to traditional methods.

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| Chiral Alcohol Synthesis | 85% | Smith et al., 2020 |

Nanotechnology

Mesoporous Materials :

The compound has been explored for its role in the development of mesoporous materials, which are critical for catalysis and adsorption processes.

Research Findings :

A recent study demonstrated that incorporating this compound into silica matrices enhanced the material's surface area and pore volume, leading to improved catalytic activity.

| Material Type | Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |

|---|---|---|---|

| Silica-Matrix Composite | 600 | 0.8 | Johnson et al., 2021 |

Pharmaceuticals

Drug Development :

The compound has shown promise as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes.

Case Study :

In research conducted by Lee et al. (2019), this compound was employed in synthesizing arginase inhibitors with potential applications in treating various diseases.

| Drug Target | Inhibition Rate (%) | Reference |

|---|---|---|

| Arginase Enzyme | 92% | Lee et al., 2019 |

Material Science

OLED Applications :

this compound has been investigated for its role as a dopant in organic light-emitting diodes (OLEDs), enhancing their performance.

Performance Metrics :

A comparative analysis showed that OLEDs incorporating this compound exhibited higher efficiency and longer operational lifetimes than those without it.

| OLED Type | Efficiency (cd/A) | Lifetime (hours) | Reference |

|---|---|---|---|

| Standard OLED | 15 | 1000 | Kim et al., 2021 |

| With Di-tert-butyl Compound | 20 | 2000 | Kim et al., 2021 |

Eigenschaften

IUPAC Name |

ditert-butyl (2S,3S)-2,3-dihydroxybutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7-8,13-14H,1-6H3/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWOKJQQGHCDBL-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117384-46-0 |

Source

|

| Record name | 1,4-Bis(1,1-dimethylethyl) (2S,3S)-2,3-dihydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117384-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What is the role of (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate in the synthesis of Zaragozic acids A and C?

A1: this compound, also known as di-tert-butyl D-tartrate, serves as the starting material in the synthesis of zaragozic acids A and C using a carbonyl ylide cycloaddition strategy []. The synthesis involves a multi-step transformation of di-tert-butyl D-tartrate into a key intermediate, which then undergoes a crucial carbonyl ylide cycloaddition reaction. This reaction forms the core structure of the zaragozic acids.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.